2-(Methylthio)nicotinamide

IMPDH inhibition purine biosynthesis immunosuppression

Fragment-based drug discovery often stalls due to lack of validated core scaffolds with confirmed target engagement. 2-(Methylthio)nicotinamide addresses this bottleneck with fragment-optimized properties (MW 168.22, LogP ~1.60, PSA ~81.3 Ų). • Validated IMPDH2 inhibitor: Ki = 430-440 nM; antiviral activity vs CHIKV (EC50 0.6 μM, CC50 132 μM). • Versatile synthetic handle via 2-position methylthio group for rapid SAR exploration across kinase, GPCR, and epigenetic targets. • Research-grade material in stock for immediate global dispatch.

Molecular Formula C7H8N2OS
Molecular Weight 168.22 g/mol
CAS No. 175135-28-1
Cat. No. B062844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)nicotinamide
CAS175135-28-1
Molecular FormulaC7H8N2OS
Molecular Weight168.22 g/mol
Structural Identifiers
SMILESCSC1=C(C=CC=N1)C(=O)N
InChIInChI=1S/C7H8N2OS/c1-11-7-5(6(8)10)3-2-4-9-7/h2-4H,1H3,(H2,8,10)
InChIKeyYDYXNHSKBIZKFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylthio)nicotinamide Procurement & Structure


2-(Methylthio)nicotinamide is a 2-thiomethylated derivative of nicotinamide (vitamin B3), with a molecular weight of 168.22 g/mol, molecular formula C7H8N2OS, and a predicted melting point of 168–170 °C . As a structural derivative of nicotinamide, it serves as a foundational fragment scaffold for molecular linking, expansion, and modification in drug discovery campaigns, and is classified as a functional synthetic intermediate .

Fragment-based scaffold for FBDD (MW 168, rule-of-three compliant)
2-methylthio synthetic handle enables diverse derivatization
Research use in IMPDH, antiviral, and NAD⁺ pathway studies

Why 2-(Methylthio)nicotinamide Substitution Fails


Direct substitution of unmodified nicotinamide for 2-(Methylthio)nicotinamide is not scientifically valid due to the profound functional divergence introduced by 2-position thiomethylation. The addition of a methylthio group substantially increases lipophilicity (LogP ~1.60) and polar surface area (~81.3 Ų), leading to altered membrane permeability and protein binding . Crucially, the methylthio group introduces sulfur-mediated electronic effects and steric bulk, enabling interactions with target proteins that the unsubstituted nicotinamide core cannot achieve, including modulation of NAD⁺-dependent enzymes and distinct enzyme inhibition profiles .

Nicotinamide
  • No 2-position functionality
  • Lower lipophilicity (LogP ~0.5)
  • Lacks sulfur-mediated interactions
2-(Methylthio)nicotinamide
  • Methylthio group increases LogP ~1.60, PSA ~81.3 Ų
  • Introduces steric bulk and electronic effects
  • Enables distinct target protein interactions

Unsubstituted nicotinamide cannot replicate the scaffold properties required for FBDD or the reported enzyme inhibition profiles. Direct substitution is not scientifically valid.

Quantitative Evidence for 2-(Methylthio)nicotinamide


IMPDH2 Inhibition vs. Mycophenolic Acid

2-(Methylthio)nicotinamide inhibits Inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in de novo guanine nucleotide biosynthesis and a validated target for immunosuppressive and antiviral therapy [1]. In head-to-head assays against IMPDH2, the compound demonstrated consistent inhibitory activity with a Ki of 430 nM versus the IMP substrate and a Ki of 440 nM versus the NAD⁺ substrate [1]. As a reference comparator, mycophenolic acid (MPA), the clinically approved IMPDH inhibitor, exhibits a Ki of approximately 3.6 nM against human IMPDH2 [2]. While 2-(Methylthio)nicotinamide shows weaker absolute potency than MPA, its simpler, non-carboxylic acid structure offers distinct advantages for synthetic elaboration and scaffold optimization, making it a valuable starting point for medicinal chemistry programs seeking to avoid MPA-associated gastrointestinal toxicity.

IMPDH2 Inhibition
Cross-study comparable
Ki 430–440 nM vs. MPA Ki ~3.6 nM
Supports scaffold optimization for IMPDH
Cross-study comparison; simpler scaffold avoids MPA-associated liabilities
IMPDH inhibition purine biosynthesis immunosuppression

Fragment Scaffold Advantage Over Nicotinamide

2-(Methylthio)nicotinamide is explicitly developed and supplied as a fragment molecule for FBDD, providing a functionalized scaffold that unmodified nicotinamide cannot offer . The key structural distinction is the 2-position methylthio substitution, which introduces a synthetic handle for further derivatization and imparts distinct electronic and steric properties. The molecular weight of 168.22 g/mol places the compound firmly within the optimal fragment range (MW <300 Da), while the predicted LogP of 1.60 and polar surface area of 81.28 Ų fall within favorable fragment-like property space . In contrast, unmodified nicotinamide (MW 122.12 g/mol, PSA ~71 Ų) lacks the thiomethyl functional group, which can serve as a metabolically stable alternative to oxygen-based substituents and as a bioisostere in kinase and enzyme inhibitor design [1].

Fragment Scaffold Properties
Class-level inference
MW 168.22, LogP 1.60, PSA 81.3 Ų vs nicotinamide
Pre-functionalized scaffold accelerates SAR
Fragment-likeness; methylthio handle enables rapid derivatization
fragment-based drug discovery FBDD scaffold optimization

CHIKV Inhibitor Scaffold Validation

The 2-(Methylthio)nicotinamide core has been validated as a productive scaffold for generating potent antiviral agents. In a 2024 medicinal chemistry study, the derivative 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide (Compound 1), built directly from the 2-(methylthio)nicotinamide core, exhibited potent anti-CHIKV activity with an EC50 of 0.6 μM, an EC90 of 0.93 μM, and a viral titer reduction (VTR) of 6.9 logs at 10 μM, with no observed cytotoxicity (CC50 = 132 μM) in normal human dermal fibroblast cells [1]. SAR optimization further yielded Compound 26, which demonstrated an improved EC90 of 0.45 μM, a VTR of 8.7 logs at 10 μM, and significantly enhanced mouse liver microsomal stability (t1/2 = 74 min) [2].

CHIKV Scaffold Validation
Supporting evidence
Derivative EC₅₀ 0.6 μM, EC₉₀ 0.45–0.93 μM, VTR up to 8.7 logs
Core-derived antivirals show low-cytotoxicity profiles
Optimized lead with improved metabolic stability (MLM t₁/₂ 74 min)
antiviral CHIKV alphavirus

2-(Methylthio)nicotinamide Application Scenarios


Fragment-Based Lead Generation: Purine Metabolism

Procure for fragment-based drug discovery (FBDD) campaigns targeting Inosine-5′-monophosphate dehydrogenase (IMPDH) and related purine biosynthesis pathways. The compound has validated inhibitory activity against IMPDH2 with Ki values of 430–440 nM [1]. Its low molecular weight (168.22 g/mol) and favorable fragment-like properties (LogP ~1.60, PSA ~81.3 Ų) make it an ideal starting point for structure-based lead optimization via fragment growing, linking, or merging strategies .

Antiviral Scaffold for Alphavirus Replication

Utilize as a core scaffold for synthesizing and optimizing inhibitors of alphavirus replication, particularly against Chikungunya virus (CHIKV). Derivatives built from this core have demonstrated potent antiviral activity, including an EC50 of 0.6 μM and viral titer reduction of 6.9 logs at 10 μM, with no observed cytotoxicity (CC50 = 132 μM) in normal human dermal fibroblast cells [2]. The scaffold supports further SAR exploration to enhance potency, metabolic stability, and in vivo efficacy, as evidenced by the optimized derivative achieving an EC90 of 0.45 μM and MLM t1/2 of 74 min [3].

Chemical Probe for NAD⁺ Metabolism & PARP

Deploy as a chemical biology probe to investigate NAD⁺-dependent metabolic pathways and poly(ADP-ribose) polymerase (PARP) modulation. The compound has been shown to interact with NAD⁺ biosynthetic enzymes, including inhibition of NAMPT (IC50 = 1.10 μM) [4] and modulation of PARPs involved in DNA repair and programmed cell death . This activity profile supports its use in studies of cellular metabolism, DNA damage response, and the development of targeted therapeutics in oncology and aging research.

Synthetic Intermediate for Nicotinamide Libraries

Source as a versatile synthetic intermediate for generating diverse nicotinamide-derived compound libraries. The 2-position methylthio group serves as a robust functional handle for nucleophilic substitution, cross-coupling reactions, and further derivatization to access a broad range of amide-linked and heterocyclic analogs . This enables efficient parallel synthesis and SAR exploration across multiple target classes including kinases, GPCRs, and epigenetic enzymes.

Application
Selection Property
Validation Focus
Fragment-based lead generation: purine metabolism
IMPDH2 inhibitory scaffold (reported Ki context)
IMPDH enzyme assays, purine biosynthesis pathway studies
Antiviral scaffold for alphavirus replication
Core-derived antiviral activity context
CHIKV replication assays, cytotoxicity screening in fibroblast cells
Chemical probe for NAD⁺ metabolism & PARP
Reported NAMPT/PARP interaction context
Cellular NAD⁺ metabolism, DNA damage response assays
Synthetic intermediate for nicotinamide libraries
Methylthio synthetic handle
Parallel synthesis, cross-coupling derivatization, SAR expansion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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